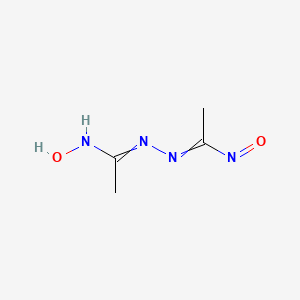
N-Hydroxy-N'-(1-nitrosoethylidene)ethanehydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N’-(1-nitrosoethylidene)ethanehydrazonamide is a chemical compound with a unique structure that includes both nitroso and hydroxy functional groups
Preparation Methods
The synthesis of N-Hydroxy-N’-(1-nitrosoethylidene)ethanehydrazonamide typically involves the reaction of ethanehydrazonamide with nitroso compounds under specific conditions. One sustainable method involves the electrochemical conversion of nitro groups, which avoids the use of large amounts of reductants or scarce metals . This method is not only environmentally friendly but also provides a high yield of the desired product.
Chemical Reactions Analysis
N-Hydroxy-N’-(1-nitrosoethylidene)ethanehydrazonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The nitroso group can be reduced to an amine group under specific conditions.
Substitution: The hydroxy and nitroso groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include nitrous acid for nitrosation and various oxidizing agents for oxidation reactions .
Scientific Research Applications
N-Hydroxy-N’-(1-nitrosoethylidene)ethanehydrazonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Due to its potential biological activity, it is being investigated for use in drug development and as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-(1-nitrosoethylidene)ethanehydrazonamide involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
N-Hydroxy-N’-(1-nitrosoethylidene)ethanehydrazonamide can be compared with other similar compounds such as N-hydroxysuccinimide and N-hydroxysulfosuccinimide. These compounds also contain hydroxy groups and are used in bioconjugation techniques.
Conclusion
N-Hydroxy-N’-(1-nitrosoethylidene)ethanehydrazonamide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
35869-76-2 |
|---|---|
Molecular Formula |
C4H8N4O2 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
N-hydroxy-N'-(1-nitrosoethylideneamino)ethanimidamide |
InChI |
InChI=1S/C4H8N4O2/c1-3(7-9)5-6-4(2)8-10/h9H,1-2H3,(H,5,7) |
InChI Key |
CUNAFXLHSYKJNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=C(C)N=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















